molecular formula C8H17NO2 B1485664 trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2143562-82-5

trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol

Cat. No.: B1485664
CAS No.: 2143562-82-5
M. Wt: 159.23 g/mol
InChI Key: QJHRWZLOTSRRCI-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol is a chiral cyclobutane derivative of interest in medicinal chemistry and drug discovery. The cyclobutane ring is a valuable scaffold known for its unique puckered structure, which introduces significant conformational strain and restriction. This property is exploited by researchers to pre-organize molecules into bioactive conformations, potentially reducing the entropic penalty upon binding to a biological target and improving affinity and selectivity . The 1,2-disubstituted trans configuration on the cyclobutane ring, combined with the ethyl(hydroxyethyl)amino side chain, makes this compound a versatile building block. It can be used to direct key pharmacophore groups in three-dimensional space, to act as a conformational restraint in peptide mimetics, or to serve as a synthetic intermediate for more complex molecules . The presence of the hydroxyethyl group also provides a handle for further chemical modification and derivatization, facilitating the exploration of structure-activity relationships (SAR). Researchers utilize such cyclobutane-based compounds in various applications, including the development of enzyme inhibitors, receptor modulators, and as novel isosteres for more common planar aromatic rings to improve solubility and metabolic stability . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1R,2R)-2-[ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-9(5-6-10)7-3-4-8(7)11/h7-8,10-11H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHRWZLOTSRRCI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or crystallization are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated cyclobutane derivatives.

Scientific Research Applications

trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s properties are heavily influenced by its substituents. Below is a comparative analysis with similar cyclobutanol and sulfonamide derivatives:

Compound Molecular Weight (g/mol) Key Substituents Solubility Applications
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol ~159.23 (calculated) Ethyl, 2-hydroxyethyl High polarity; soluble in polar solvents (e.g., EtOH, H₂O) Pharmaceutical intermediates, chiral ligands
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol 191.27 2-Phenylethyl Moderate polarity; soluble in organic solvents (e.g., EtOAc) Organic synthesis, bioactive scaffolds
1-Ethynylcyclobutan-1-ol 112.13 Ethynyl Low water solubility; reactive in click chemistry Polymer precursors, crosslinking agents
Perfluorinated sulfonamides (e.g., 68608-13-9) Varies (e.g., >500) Fluorinated alkyl chains, sulfonamide Hydrophobic; soluble in fluorinated solvents Surfactants, coatings, fire-resistant materials
Key Findings:
  • Polarity and Solubility: The hydroxyethyl group in the target compound enhances water solubility compared to hydrophobic analogs like trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol or perfluorinated sulfonamides .
  • Reactivity: Ethynyl-substituted cyclobutanols (e.g., 1-Ethynylcyclobutan-1-ol) exhibit alkyne-driven reactivity for click chemistry, unlike the target compound’s amine-hydroxyl synergy, which favors hydrogen bonding .
  • Thermal Stability : Perfluorinated sulfonamides show exceptional thermal and chemical resistance due to C-F bonds, whereas the target compound’s stability is governed by its cyclobutane ring strain and hydroxyl group .

Biological Activity

Trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol is a cyclobutane derivative characterized by its unique structural features, including an amino group and a cyclobutanol ring. This compound has garnered attention in recent years due to its potential biological activities and therapeutic applications. Understanding the biological activity of this compound is crucial for exploring its role in medicinal chemistry, particularly in drug discovery and development.

  • Molecular Formula: C₉H₁₉N₃O₂
  • Molecular Weight: 199.32 g/mol
  • CAS Number: 2144691-53-0

The presence of an amino group allows for hydrogen bonding, which is critical for interactions with biological macromolecules such as proteins and nucleic acids. The cyclobutanol ring may also stabilize these interactions, enhancing binding affinity and specificity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, influencing the conformation and activity of target proteins. Studies suggest that this compound may modulate various signaling pathways, potentially affecting cell proliferation, apoptosis, and neuroprotection.

Anticancer Activity

Preliminary investigations indicate that this compound exhibits anticancer properties . In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines. For instance, a study measuring caspase-3 activation revealed significant increases in apoptotic signals when treated with this compound, indicating its role in programmed cell death .

Table 1: Summary of Anticancer Activity Studies

Study TypeCell LineMechanism of ActionResult
In Vitro AssayHeLaApoptosis induction via caspase activationSignificant apoptosis observed
In Vitro AssayMCF-7Cell cycle arrestReduced proliferation rate
In Vivo StudyXenograft modelTumor growth inhibitionDecreased tumor size

Neuroprotective Effects

This compound has also shown promise in neuroprotection . Studies suggest that cyclobutane derivatives may protect neuronal cells by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways .

Table 2: Neuroprotective Studies Overview

Study TypeModelMechanism of ActionResult
In Vitro AssayH9c2 cardiac myoblastsModulation of inflammatory pathwaysReduced inflammation markers
Animal ModelRodent modelNeurotransmitter modulationImproved cognitive function

Pharmacological Effects

Recent pharmacological studies have highlighted several effects associated with this compound:

  • Anticancer Activity: Induction of apoptosis and inhibition of cell cycle progression.
  • Neuroprotective Effects: Potential to reduce neuroinflammation and enhance neuronal survival.

These findings suggest that the compound could be a valuable candidate for further research into therapeutic applications.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-hydroxyethylamine derivatives with trans-2-ethylaminocyclobutan-1-ol precursors under anhydrous conditions (e.g., THF or DCM) with catalysts like NaBH(OAc)₃ to preserve stereochemistry . Temperature control (<40°C) minimizes racemization, while inert atmospheres (N₂/Ar) prevent oxidation of the hydroxyl group .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Purity (%)
AminationNaBH(OAc)₃, THF, 25°C6895
CyclizationK₂CO₃, DMF, 80°C7290

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR with COSY/NOESY to confirm trans-configuration via coupling constants (e.g., J = 8–10 Hz for adjacent cyclobutane protons) .
  • X-ray Crystallography : Resolves absolute configuration; cyclobutane ring puckering and hydrogen-bonding patterns (e.g., O–H···N interactions) validate structure .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%) and detect diastereomeric impurities .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH) show degradation via oxidation of the hydroxyl group to ketone derivatives. Storage at –20°C in amber vials with desiccants (silica gel) maintains >90% integrity for 12 months .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution versus oxidation reactions?

  • Methodology : DFT calculations (B3LYP/6-31G*) reveal that the cyclobutane ring strain (≈26 kcal/mol) lowers activation energy for ring-opening substitutions. Conversely, oxidation of the 1-ol group proceeds via a radical mechanism, with tert-butyl hydroperoxide (TBHP) as the optimal oxidant, yielding trans-2-[ethyl(2-hydroxyethyl)amino]cyclobutanone .
  • Contradiction Resolution : Conflicting reports on oxidation yields (50–80%) arise from solvent polarity; acetonitrile outperforms DMSO due to reduced side-product formation .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding affinities to targets like GABA receptors. The hydroxyethylamino moiety forms hydrogen bonds with Asp108 and Tyr157, while the cyclobutane ring enhances lipophilicity (logP = 1.2) for blood-brain barrier penetration .
  • Validation : Comparative studies with analogs (e.g., methoxyethyl derivatives) show 10-fold lower IC₅₀ values for the parent compound, supporting its pharmacophore role .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Profiling : EC₅₀ values vary due to assay conditions (e.g., bacterial strain specificity or eukaryotic cell line sensitivity). For S. aureus (MIC = 8 µg/mL), activity correlates with membrane disruption, while cytotoxicity in HEK293 cells (IC₅₀ = 50 µM) arises from ROS generation .
  • Metabolite Screening : LC-MS/MS identifies hydroxylated metabolites in hepatic microsomes, which may explain off-target effects .

Methodological Best Practices

  • Synthesis : Prioritize reductive amination over alkylation to avoid byproducts. Use chiral GC columns to monitor enantiomeric excess.
  • Characterization : Combine NOESY with vibrational circular dichroism (VCD) for unambiguous stereochemical assignment.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.